![molecular formula C14H15N3O3S B2696193 6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide CAS No. 2288710-39-2](/img/structure/B2696193.png)
6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide
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Overview
Description
“6-(2-(Methylsulfonyl)pyrimidin-5-yl)-N-(prop-2-yn-1-yl)hex-5-ynamide” is a chemical compound with the CAS Number: 2288710-39-2. It has a molecular weight of 305.36 . The compound is solid in physical form and is typically stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The molecular formula of this compound is C14H15N3O3S . The InChI Code is 1S/C14H15N3O3S/c1-3-9-15-13(18)8-6-4-5-7-12-10-16-14(17-11-12)21(2,19)20/h1,10-11H,4,6,8-9H2,2H3,(H,15,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.36 . It is a solid substance that is stored in dry conditions at 2-8°C .Scientific Research Applications
Potential Applications in Drug Design and Synthesis
Research on similar compounds has shown significant potential in the development of new pharmaceuticals. For example, compounds with similar structures have been explored as serotonin 5-HT(6) receptor antagonists with implications for neurological disorders (Ivachtchenko et al., 2011). Additionally, compounds with sulfonamide groups have been investigated for their electronic effects in optically and magnetically active materials, which could have applications in drug delivery systems and diagnostic imaging (Edder et al., 2000).
Enzymatic Inhibition for Disease Treatment
Sulfonamides and pyrimidines are well known for their roles in inhibiting enzymes critical for disease progression. Studies have explored these compounds' inhibitory effects on cyclic GMP phosphodiesterase , offering insights into potential treatments for cardiovascular diseases (Dumaitre & Dodic, 1996). Similarly, the synthesis of sulfonanilides with pyrimidinyl groups has been linked to herbicidal activity , indicating potential agricultural applications (Yoshimura et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
6-(2-methylsulfonylpyrimidin-5-yl)-N-prop-2-ynylhex-5-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-9-15-13(18)8-6-4-5-7-12-10-16-14(17-11-12)21(2,19)20/h1,10-11H,4,6,8-9H2,2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIHFRQICWENFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)C#CCCCC(=O)NCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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